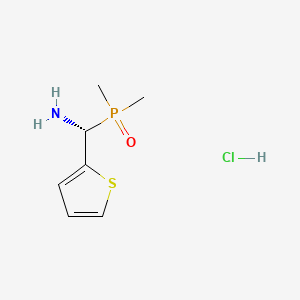![molecular formula C8H18ClNO B15322567 [1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride: is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of cyclopentane, featuring a dimethylamino group and a methanol group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Cyclopentylmethanol and dimethylamine are mixed in a solvent.
Reaction: The mixture is heated in the presence of hydrochloric acid.
Purification: The product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential use in biochemical assays and studies.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Cyclopentylmethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminocyclopentane: Lacks the methanol group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both dimethylamino and methanol groups in [1-(Dimethylamino)cyclopentyl]methanolhydrochloride provides a unique combination of reactivity and solubility, making it versatile for various applications.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
[1-(dimethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8(7-10)5-3-4-6-8;/h10H,3-7H2,1-2H3;1H |
Clé InChI |
WHMUWVZWLCRAKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


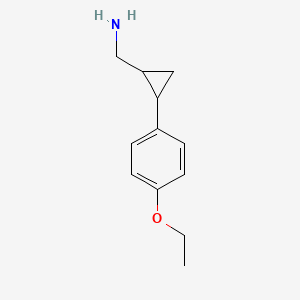
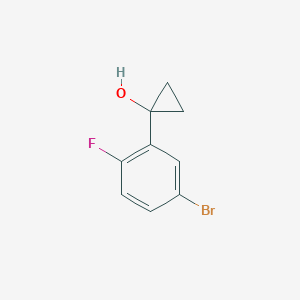
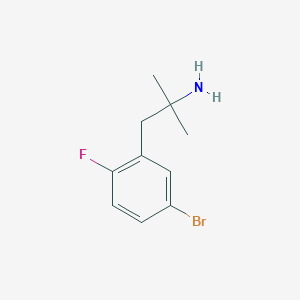
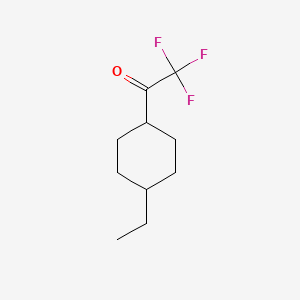
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
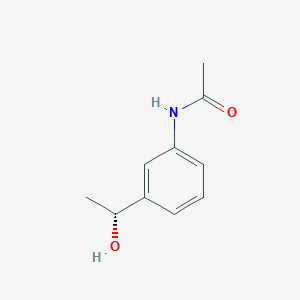
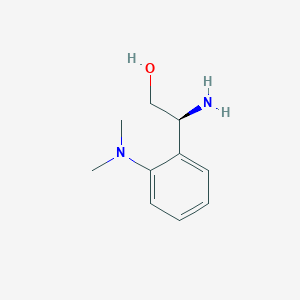



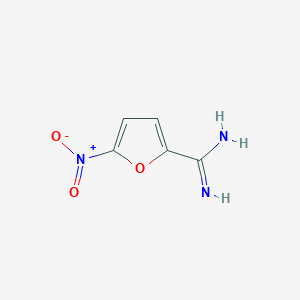
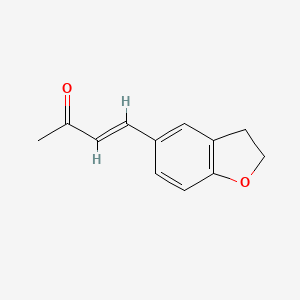
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
